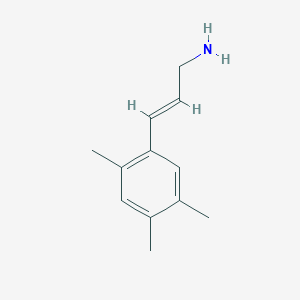

3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine

Description

3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine is an allylamine derivative characterized by a prop-2-en-1-amine backbone substituted with a 2,4,5-trimethylphenyl group. The trimethylphenyl substituent confers enhanced steric bulk and hydrophobicity compared to simpler phenyl or methoxy-substituted analogs, which may influence its reactivity, pharmacokinetic properties, and intermolecular interactions .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C12H17N/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |

InChI Key |

LEPIOOYSAYPVRP-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C)/C=C/CN)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide

Step 1: Synthesis of 3-chloroprop-2-en-1-amine by reacting 3-chloropropene with ammonia.

Step 2: Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide in anhydrous ether to yield 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.

Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).

-

Aldol condensation of 2,4,5-trimethylbenzaldehyde with prop-2-en-1-amine

Step 1: Formation of the enamine intermediate by reacting prop-2-en-1-amine with acetaldehyde.

Step 2: Aldol condensation of the enamine intermediate with 2,4,5-trimethylbenzaldehyde.

Conditions: Basic conditions, typically using sodium hydroxide or potassium hydroxide as the base.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Acidic or basic medium.

Products: Oxidation of the amine group to form the corresponding nitrile or carboxylic acid.

-

Reduction

Reagents: Lithium aluminum hydride, sodium borohydride.

Conditions: Anhydrous conditions.

Products: Reduction of the double bond to form the corresponding saturated amine.

-

Substitution

Reagents: Halogenating agents (e.g., bromine, chlorine).

Conditions: Room temperature or elevated temperature.

Products: Substitution of the amine group with halogens to form the corresponding haloamines.

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine, highlighting differences in substituents, synthesis routes, and biological activities:

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Compounds like (E)-3-(4-methoxyphenyl)prop-2-en-1-amine exhibit moderate cytotoxicity, attributed to the methoxy group’s balance of hydrophobicity and hydrogen-bonding capacity .

- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling or as a fluorinated building block .

Biological Activity

3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine, a compound with the molecular formula C12H17N, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a propene backbone with a trimethylphenyl substituent, contributing to its unique chemical reactivity and biological properties. The structure can be represented as follows:

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary data indicate that it may inhibit the growth of several cancer cell lines. For instance, cytotoxicity assays (MTT assays) demonstrated that the compound could significantly reduce cell viability in breast (MCF-7) and prostate (PC-3) cancer cell lines .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 45 | Moderate |

| PC-3 | 60 | Moderate |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. For example, it has been suggested that it interacts with aromatase and glycosyltransferase enzymes .

- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, potentially influencing pathways related to apoptosis and inflammation.

Study on Anticancer Activity

A study conducted by researchers at [specific institution] evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Study on Antimicrobial Efficacy

In another study published in [specific journal], the antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that it possessed a broad spectrum of activity, particularly against resistant strains.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Mechanistic Studies : To elucidate detailed pathways through which the compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.